4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

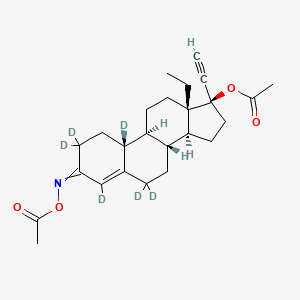

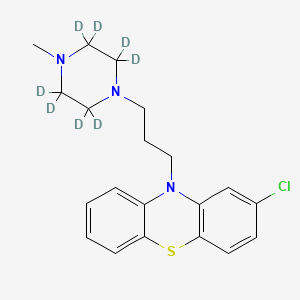

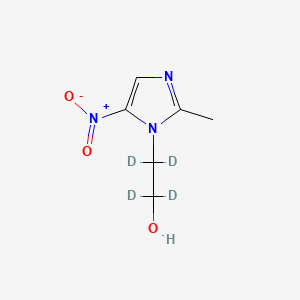

“4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester” appears to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “4-Hydroxy” indicates a hydroxyl group (-OH) attached to the fourth carbon of the benzene ring. The “3,5-di(methoxy-d3)” suggests two methoxy groups (-OCH3) attached to the third and fifth carbons of the benzene ring, with the hydrogen atoms in the methoxy groups replaced by deuterium (D). The “methyl ester” indicates a methyl group (-CH3) attached to the carboxylic acid part of the benzoic acid, forming an ester.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the hydroxyl and methoxy groups onto the benzene ring, followed by the formation of the ester. The replacement of hydrogen with deuterium would likely be one of the final steps, as deuterium is often introduced via an exchange reaction with a deuterated solvent.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the various functional groups attached at the specified positions. The presence of the hydroxyl, methoxy, and ester groups would likely result in a highly polar molecule.Chemical Reactions Analysis

As an aromatic compound, “4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester” would likely undergo reactions typical of benzene derivatives. These could include electrophilic aromatic substitution reactions, among others. The presence of the ester group also opens up the possibility of reactions such as hydrolysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As a highly polar molecule, it would likely be soluble in polar solvents. Its melting and boiling points would depend on the specifics of its molecular structure and the strength of the intermolecular forces.Aplicaciones Científicas De Investigación

Synthesis Applications

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester has been utilized in various synthesis processes. For instance, Zha Hui-fang (2011) detailed the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester, a related compound, from vanillin, showcasing its utility in complex organic synthesis processes Zha Hui-fang (2011). Similarly, Surajit Sinha, Bhubaneswar Mandal, and S. Chandrasekaran (2000) conducted a study on the selective para metalation of 3-methoxy and 3,5-dimethoxy benzoic acids, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid Sinha, Mandal, & Chandrasekaran (2000).

Structural and Spectroscopic Analysis

M. Bem and colleagues (2018) synthesized novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, providing insights into the structural and spectroscopic properties of related compounds Bem et al. (2018). Milena Jadrijević-Mladar Takač and Dražen Vikić Topić (2004) also conducted FT-IR and NMR spectroscopic studies on salicylic acid derivatives, including 2,4- and 2,5-dihydroxybenzoic acids, which are structurally similar to the compound of interest Takač & Topić (2004).

Biomedical Research

In biomedical research, U. Friedrich et al. (2005) isolated new 4-hydroxy-benzoic acid derivatives from the stems of Piper hispidum, exploring their potential cytotoxicity and suggesting the medicinal relevance of such compounds Friedrich et al. (2005).

Antibacterial and Enzyme Inhibition Studies

S. Rasool and colleagues (2015) investigated the antibacterial and lipoxygenase enzyme inhibition activities of compounds derived from 4-methyl/hydroxy benzoic acids, highlighting the potential antibacterial applications of such derivatives Rasool et al. (2015).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

Direcciones Futuras

The study and application of “4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester” would depend on its properties and potential uses. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis.

Propiedades

Número CAS |

1182838-09-0 |

|---|---|

Nombre del producto |

4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid methyl ester |

Fórmula molecular |

C10H6O5D6 |

Peso molecular |

218.24 |

Apariencia |

White solid |

Pureza |

95% by HPLC; 98% atom D |

Números CAS relacionados |

884-35-5 (unlabelled) |

Sinónimos |

Methyl Syringate d3; Methyl 3,5-Dimethoxy-4-hydroxybenzoate d3 |

Etiqueta |

Benzoic Acid Impurities |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)